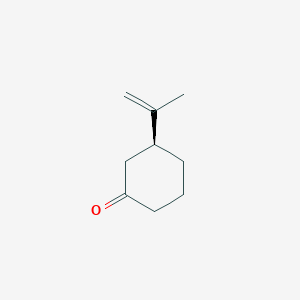

(S)-3-(Prop-1-en-2-yl)cyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(3S)-3-prop-1-en-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C9H14O/c1-7(2)8-4-3-5-9(10)6-8/h8H,1,3-6H2,2H3/t8-/m0/s1 |

InChI Key |

TYQGXKQUZWWNDA-QMMMGPOBSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CCCC(=O)C1 |

Canonical SMILES |

CC(=C)C1CCCC(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Prop 1 En 2 Yl Cyclohexanone

Catalytic Asymmetric Approaches

Organocatalytic Strategies for Enantioselective Cyclohexanone (B45756) Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds, offering a metal-free and often more sustainable alternative to traditional methods. Several organocatalytic strategies have been successfully applied to the enantioselective formation of substituted cyclohexanones. organic-chemistry.org

Chiral amine catalysis is a cornerstone of organocatalysis, frequently employed in cascade reactions to construct complex molecular architectures from simple precursors. The Michael-Aldol cascade reaction, in particular, is a powerful strategy for the synthesis of functionalized cyclohexanones. This sequence typically involves the Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular aldol (B89426) condensation. Chiral primary or secondary amines, often derived from natural sources like cinchona alkaloids or proline, catalyze these reactions by forming transient enamines or iminium ions, which control the stereochemical outcome.

In the context of forming substituted cyclohexanones, a typical reaction might involve the reaction of an α,β-unsaturated aldehyde with a ketone in the presence of a chiral amine catalyst. The amine first condenses with the ketone to form a nucleophilic enamine. This enamine then undergoes a stereoselective Michael addition to the unsaturated aldehyde. Subsequent intramolecular aldol condensation of the resulting intermediate, followed by dehydration, yields the chiral cyclohexenone. The specific enantiomer obtained is dictated by the chirality of the amine catalyst.

Squaramide-based organocatalysts have gained prominence due to their ability to act as potent hydrogen-bond donors, effectively activating substrates and controlling stereoselectivity. rsc.orgrsc.orgresearchgate.netnih.gov These catalysts are particularly effective in asymmetric Michael additions, a key step in many synthetic routes to chiral cyclohexanones. rsc.orgrsc.org

The general mechanism involves the squaramide catalyst simultaneously activating both the nucleophile and the electrophile through a network of hydrogen bonds. For instance, in the Michael addition of a ketone to a nitroalkene, the squaramide can bind to the nitro group of the electrophile and the enol form of the nucleophile, bringing them into close proximity in a well-defined chiral environment. This dual activation facilitates the carbon-carbon bond formation with high stereocontrol. The modular nature of squaramide catalysts allows for fine-tuning of their steric and electronic properties to optimize yield and enantioselectivity for specific substrates. nih.gov

Research has demonstrated the utility of cinchona alkaloid-derived squaramide catalysts in promoting asymmetric Michael addition reactions to produce a variety of chiral compounds. rsc.orgresearchgate.net These catalysts have been successfully employed in reactions leading to the formation of functionalized cyclic systems.

Table 1: Representative Squaramide-Catalyzed Asymmetric Michael Additions

| Catalyst Type | Reactants | Product Type | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reference |

| Cinchona Alkaloid-Derived Squaramide | 4-Arylmethylidene-2,3-dioxopyrrolidines and 2-Isothiocyanato-1-indanones | Indanone-derived spiropyrrolidones | up to 99 | up to 99 | >20:1 | rsc.org |

| Quinine Alkaloid-Derived Squaramide | α-Azidoindanones and Azadienes | Benzofuran derivatives with an azido (B1232118) group | 32-82 | 53:47 to 90:10 er | 66:34 to >95:5 | mdpi.com |

| Cinchona Alkaloid-Derived Squaramide | 2-Hydroxy-1,4-naphthoquinones and Nitroalkenes | Chiral naphthoquinones | up to 99 | up to 98 | - | researchgate.net |

| Easily Prepared Squaramide | Diphenyl phosphite (B83602) and Nitroalkenes | Chiral β-nitro phosphonates | High | Excellent | - | nih.gov |

This table presents a selection of examples and does not represent an exhaustive list.

L-proline and its derivatives are among the most widely used and versatile organocatalysts. nih.govresearchgate.netwikipedia.orgtcichemicals.com They are particularly effective in catalyzing domino reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity. researchgate.net The synthesis of chiral cyclohexanones can be efficiently achieved through proline-catalyzed domino sequences, such as the Michael-aldol or Robinson annulation reactions. wikipedia.org

The catalytic cycle of proline typically involves the formation of an enamine intermediate from the reaction of proline with a ketone substrate. This enamine then acts as a nucleophile in a subsequent reaction, such as a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo an intramolecular aldol reaction, again mediated by proline, to form the cyclohexanone ring. The stereochemistry of the final product is controlled by the chiral environment provided by the proline catalyst throughout the reaction sequence. The carboxylic acid group of proline often plays a crucial role in the transition state through hydrogen bonding, further enhancing stereoselectivity. nih.gov The development of various proline derivatives has aimed to improve solubility, catalyst loading, and stereoselectivity in a wider range of solvents and for different substrates. organic-chemistry.org

Metal-Catalyzed Enantioselective Routes

Metal-catalyzed reactions offer a powerful and often complementary approach to organocatalysis for the synthesis of chiral molecules. Transition metals, particularly palladium, have been extensively used to catalyze a wide array of enantioselective transformations.

Palladium-catalyzed oxidative desymmetrization is a sophisticated strategy for converting prochiral starting materials into valuable chiral products. nih.govrsc.orgorganic-chemistry.org This method has been successfully applied to the synthesis of chiral cycloalkenones from readily available prochiral cycloalkenes. The key principle involves the enantioselective removal of a pair of hydrogen atoms from the starting material, leading to the formation of a carbon-carbon double bond and the creation of a stereocenter. organic-chemistry.org

In a typical reaction, a palladium(II) catalyst, in conjunction with a chiral ligand, coordinates to the double bond of the prochiral cycloalkene. This is followed by an enantioselective C-H activation step, often directed by a nearby functional group. Subsequent β-hydride elimination generates the chiral cycloalkenone and a palladium(0) species. An oxidant is required to regenerate the active palladium(II) catalyst, allowing the catalytic cycle to continue. The choice of the chiral ligand is critical for achieving high enantioselectivity, as it dictates the facial selectivity of the C-H activation step. This methodology provides a powerful means to access enantioenriched cycloalkenones that can serve as versatile intermediates in the synthesis of more complex molecules. nih.govrsc.orgorganic-chemistry.org

Copper-Catalyzed Conjugate Addition Methodologies for 3-Substituted Cyclohexanones

Copper-catalyzed asymmetric conjugate addition represents a cornerstone in the synthesis of 3-substituted cyclohexanones. This methodology generally involves the reaction of an α,β-unsaturated cyclohexenone with an organometallic nucleophile in the presence of a chiral copper catalyst. The strategy is particularly effective for creating stereogenic centers, including all-carbon quaternary centers. orgsyn.org

The reactions often employ highly reactive nucleophiles such as organozinc, organoaluminum, and organomagnesium reagents. orgsyn.org The choice of chiral ligand is critical for inducing high enantioselectivity. While a broad range of ligands has been developed, the successful application to form a 3-(prop-1-en-2-yl) substituent would depend on the availability and reactivity of the corresponding isopropenyl-metal reagent. The general challenge lies in managing the high reactivity of these organometallic species, which often necessitates strict anhydrous and oxygen-free conditions. orgsyn.org A study on the enantioselective copper-catalyzed conjugate addition to trisubstituted cyclohexenones highlighted the utility of this method for constructing stereogenic quaternary centers. nih.gov

Table 1: Key Features of Copper-Catalyzed Conjugate Addition

| Feature | Description |

|---|---|

| Catalyst System | Typically a copper(I) or copper(II) salt with a chiral phosphine, phosphoramidite, or N-heterocyclic carbene ligand. |

| Nucleophiles | Organozinc, Grignard, or organoaluminum reagents are commonly used. orgsyn.org |

| Substrate | Cyclohex-2-enone or its derivatives. |

| Key Advantage | Powerful method for the direct formation of C-C bonds and stereocenters. |

| Challenge | Requires highly reactive and often sensitive organometallic reagents. orgsyn.org |

Rhodium-Catalyzed Asymmetric 1,4-Additions

Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) has emerged as a robust and highly effective method for synthesizing chiral β-substituted ketones. orgsyn.org This approach frequently utilizes organoboron reagents, such as arylboronic acids, which are valued for their stability, low toxicity, and commercial availability. orgsyn.orgclockss.org The reaction proceeds with high enantioselectivity in the presence of a rhodium complex bearing a chiral ligand, such as (S)-BINAP. clockss.orgresearchgate.net

Research has demonstrated that these reactions can achieve excellent yields and enantiomeric excesses (ee) often exceeding 94%. clockss.orgresearchgate.net For instance, the addition of 3-thiopheneboronic acid to 2-cyclohexenone using a [Rh(OH)((S)-binap)]2 catalyst resulted in the (S)-enantiomer with 99% ee. clockss.org While direct examples using an isopropenylboronic acid to synthesize the target compound are less common in foundational literature, the established success with various aryl and vinylboronic acids indicates the high potential of this methodology. rsc.orgnih.gov The reaction conditions are generally mild, tolerating a range of functional groups. orgsyn.org

Table 2: Representative Data for Rhodium-Catalyzed 1,4-Addition to Cyclohexenone

| Nucleophile | Chiral Ligand | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| 3-Thiopheneboronic Acid | (S)-BINAP | 99% | 78% | clockss.org |

Gold(I)-Catalyzed Cyclization Approaches

Gold catalysis has become a powerful tool in organic synthesis, particularly for reactions involving the activation of alkynes and allenes toward nucleophilic attack. Gold(I)-catalyzed intramolecular cyclization of enynes (molecules containing both an alkene and an alkyne) is a prominent strategy for constructing cyclic ketones. This approach could theoretically be applied to synthesize 3-substituted cyclohexanones from appropriately designed acyclic precursors.

More recently, gold-mediated photocatalysis has been explored for constructing complex molecular scaffolds through [2+2]-cycloaddition reactions. rsc.org While this specific application leads to different structural motifs, it underscores the expanding utility of gold in catalysis. rsc.org A direct, documented gold-catalyzed cyclization to form (S)-3-(Prop-1-en-2-yl)cyclohexanone specifically is not prominently featured in primary research, but the underlying principles of gold-catalyzed enyne cyclization provide a plausible, albeit underexplored, synthetic route.

Biocatalytic Transformations for Chiral Cyclohexanone Derivatives

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can provide exquisite control over stereochemistry, making them ideal for producing enantiopure compounds.

Enantioselective Reduction of Prochiral Enones by Enoate Reductases

Enoate reductases (EREDs), also known as ene-reductases, are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones (enones). researchgate.net The reduction of a prochiral cyclohexenone derivative using an ERED can generate a chiral cyclohexanone with high enantiopurity.

These enzymes belong to the Old Yellow Enzyme (OYE) family and utilize a flavin mononucleotide (FMN) cofactor. rsc.org The process requires a stoichiometric reductant, typically a nicotinamide (B372718) cofactor like NADPH, which is often regenerated in situ using a secondary enzyme system (e.g., a formate (B1220265) dehydrogenase or glucose dehydrogenase) to make the process economically viable. nih.gov This method allows for the direct production of the desired enantiomer, such as this compound, from a corresponding prochiral enone precursor.

Kinetic Resolution of Racemic Cyclohexanones Using Enzymes

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. wikipedia.org It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org In enzymatic kinetic resolution, an enzyme selectively acts on one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enantioenriched. youtube.com

For racemic 3-(prop-1-en-2-yl)cyclohexanone, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted ketone enantiomer. youtube.com The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. youtube.com However, if both the acylated product and the remaining unreacted ketone are desired, this can be an effective strategy. When the starting enantiomers can be interconverted during the reaction, a dynamic kinetic resolution (DKR) can be achieved, potentially leading to a theoretical yield of 100% of a single enantiomeric product. wikipedia.orgrsc.org

Enzymatic Desymmetrization of Cyclohexenones

Enzymatic desymmetrization is a powerful strategy for creating chiral molecules from prochiral or meso compounds. This approach involves the selective modification of one of two identical functional groups in a symmetrical substrate. Recent studies have highlighted the use of ene-reductases for the efficient desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.govacs.org

In this process, an enzyme like YqjM from Bacillus subtilis selectively reduces one of the two double bonds in the cyclohexadienone ring. rsc.org This transformation breaks the substrate's symmetry and generates a chiral cyclohexenone with a quaternary stereocenter at the 4-position, often with exceptional enantioselectivity (ee >99%) and high yields. nih.govacs.org While this specific example generates a 4-substituted product, the principle demonstrates the power of enzymes to create chiral cyclohexanone frameworks by selectively reacting with one half of a symmetric molecule. rsc.orgacs.org This method is superior to many transition-metal-catalyzed processes in both enantioselectivity and catalytic efficiency. acs.org

Table 3: Ene-Reductase Catalyzed Desymmetrization of a Prochiral Cyclohexadienone

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| YqjM | 4-Phenyl-4-methyl-cyclohexa-2,5-dienone | (S)-4-Phenyl-4-methylcyclohex-2-enone | 78% | >99% | acs.org |

Substrate-Controlled Stereoselective Syntheses

Diastereoselective Routes Employing Chiral Auxiliaries

A robust strategy for asymmetric synthesis involves the use of chiral auxiliaries. This method consists of attaching a chiral molecule to an achiral substrate to form a new, diastereomeric intermediate. The inherent chirality of the auxiliary then directs subsequent transformations, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. The auxiliary is later removed to yield the enantiomerically enriched product.

For the synthesis of this compound, this approach would typically involve the formation of a chiral enamine or enolate from cyclohexanone. For instance, proline-based auxiliaries can be used to form chiral enamines. Alkylation of the enamine derived from cyclohexanone and an (S)-proline-derived auxiliary with an appropriate electrophile can lead to the formation of the desired (S)-enantiomer with high optical purity. researchgate.net The diastereoselectivity arises from the steric hindrance imposed by the auxiliary, which forces the electrophile to approach from the less hindered face.

Another widely used class of auxiliaries are the Evans oxazolidinones. bath.ac.uk While typically used for acyclic systems, the principles can be adapted. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate. The subsequent alkylation reaction is highly diastereoselective due to the chelating effect of the lithium cation and the steric shielding provided by the substituent on the oxazolidinone ring. bath.ac.uk After the key alkylation step, the auxiliary is cleaved to furnish the chiral product.

Table 1: Examples of Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Typical Application | Diastereoselectivity (d.r. or ee) | Reference |

|---|---|---|---|

| (S)-Proline derivatives | Asymmetric alkylation of ketones via enamines | 82-93% ee | researchgate.net |

| Evans Oxazolidinones | Asymmetric enolate alkylation | Good to excellent | bath.ac.uk |

Chiral Pool Strategies and Derivatization of Natural Precursors

The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can serve as starting materials for complex syntheses. escholarship.org Terpenoids, in particular, are excellent precursors for this compound due to their inherent carbocyclic frameworks and stereocenters.

Key natural precursors include:

(-)-Carvone: This p-menthane (B155814) monoterpenoid possesses the correct isopropenyl group and a cyclohexene (B86901) ring. escholarship.orgroyalsocietypublishing.org Synthetic manipulations such as reduction of the endocyclic double bond and modification of the ketone position can lead to the target structure.

(-)-Isopulegol: This compound can be transformed into the desired cyclohexanone through oxidation of the alcohol and subsequent isomerization or reduction of the double bond. researchgate.net

β-Pinene: Through acid-catalyzed rearrangement, the strained cyclobutyl ring of β-pinene can be opened to form a chiral cyclohexanone core, as demonstrated in the synthesis of related keto esters. rsc.org This method effectively transfers the chirality from the pinene skeleton to the newly formed ring.

(-)-Quinic Acid: This polyhydroxylated cyclohexanecarboxylic acid is a versatile starting material. It can be converted into chiral cyclohexenones, which serve as key intermediates that can be further elaborated to the final product. researchgate.net

Table 2: Chiral Pool Precursors for Cyclohexanone Synthesis

| Natural Precursor | Key Transformation(s) | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| (-)-Carvone | Double bond reduction, functional group manipulation | Chiral cyclohexanone derivatives | escholarship.orgroyalsocietypublishing.org |

| β-Pinene | Cationic rearrangement | Chiral cyclohexanone core | rsc.org |

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique for designing synthetic routes by working backward from the target molecule. icj-e.orgyoutube.com The process involves "disconnections," which are imaginary bond-breaking steps that correspond to known, reliable chemical reactions, simplifying the structure until readily available starting materials are reached.

For this compound, the key strategic disconnections involve the formation of the chiral center at C3, the introduction of the isopropenyl group, and the construction of the cyclohexanone ring itself.

Introduction of the Prop-1-en-2-yl Moiety

The prop-1-en-2-yl (isopropenyl) group is a defining feature of the target molecule. Its introduction can be approached via several retrosynthetic disconnections:

Wittig Reaction: The C=C bond of the isopropenyl group can be disconnected, leading back to a 3-acetylcyclohexanone (B3047957) precursor and a phosphorus ylide (e.g., methylenetriphenylphosphorane). This is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.

Grignard/Organolithium Addition: Disconnecting the C-C single bond between the ring and the isopropenyl group suggests the addition of an isopropenyl organometallic reagent (like isopropenylmagnesium bromide or isopropenyllithium) to a suitable electrophile on the ring. For instance, addition to a cyclohexanone at the 3-position bearing a leaving group, or more commonly, a conjugate addition to a cyclohexenone.

Conjugate Addition: A powerful method involves the disconnection of the C3-isopropenyl bond via a Michael-type conjugate addition. This would retrosynthetically lead to a cyclohexenone and a lithium di(isopropenyl)cuprate. This approach is highly effective for forming C-C bonds at the β-position of an α,β-unsaturated carbonyl system.

Construction of the Chiral Cyclohexanone Core

The formation of the six-membered ring itself is a fundamental challenge in the synthesis. Several powerful disconnections can be considered:

Robinson Annulation: This classic ring-forming sequence combines a Michael addition with a subsequent intramolecular aldol condensation to build a cyclohexenone ring. Disconnecting the target molecule via this strategy would lead to a precursor like methyl vinyl ketone and a suitable enolate, which would already contain the chiral information if derived from a chiral starting material.

Diels-Alder Reaction: The cyclohexene precursor to the final cyclohexanone can be disconnected via a [4+2] cycloaddition. uniovi.es This powerful reaction forms the six-membered ring with excellent stereocontrol. The precursors would be a suitable 1,3-diene and a dienophile. The chirality can be introduced through a chiral dienophile or a chiral catalyst.

Intramolecular Aldol/Claisen Condensation: Disconnecting two C-C bonds within the ring can lead back to an acyclic precursor. For example, a 1,6-dicarbonyl compound could be cyclized via an intramolecular aldol reaction to form a cyclohexenone. This is a fundamental strategy for ring construction.

Photocycloaddition/Ring Expansion: An alternative strategy involves the [2+2] photocycloaddition of two olefins to form a cyclobutane, which can then be manipulated through ring-expansion or cleavage sequences to yield the desired cyclohexanone framework. acs.org

Stereochemical Aspects and Conformational Dynamics Governing Reactivity

Principles of Enantioselectivity and Diastereoselectivity in Reactions Involving (S)-3-(Prop-1-en-2-yl)cyclohexanone

The presence of a stereocenter in this compound intrinsically influences the stereochemical course of its reactions, leading to potential enantioselectivity and diastereoselectivity. Reactions at the carbonyl group or the alpha-carbons are subject to the directing influence of the existing chiral center, which can differentiate the energies of diastereomeric transition states.

Enantioselectivity in reactions involving cyclohexanone (B45756) derivatives is often achieved through the use of chiral catalysts. For instance, asymmetric transfer hydrogenation (ATH) of cyclohexenones using bifunctional ruthenium catalysts can produce chiral alcohols with high enantiomeric excess. mdpi.com Similarly, organocatalysts, such as primary and secondary amines, can be used to control the chemo- and enantioselectivity of reactions. Secondary amines have been shown to catalyze [3+3] cycloaddition reactions of cyclohexanone with β,γ-unsaturated α-keto esters with excellent enantioselectivity, while primary amines can direct the reaction towards an aldol (B89426) addition, yielding products with high diastereoselectivity and enantiomeric excess (up to 97% ee). researchgate.net Theoretical studies suggest that steric effects in the transition state play a crucial role in this catalyst-dependent selectivity. researchgate.net

Diastereoselectivity is prominent in reactions that create a new stereocenter. For example, the Michael addition of the enolate of a substituted cyclohexanone, such as 5-(tert-butyl)-2-methylcyclohexan-1-one, to an acceptor like methyl acrylate (B77674) proceeds with a preference for one diastereomer. youtube.com The stereochemical outcome is determined by the facial selectivity of the attack on the enolate, which adopts a half-chair conformation to minimize steric strain by placing bulky groups in pseudo-equatorial positions. youtube.com The attack of the electrophile can occur from either the top or bottom face of the enolate double bond, leading to different stereoisomers. youtube.com The relative stability of the resulting transition states, often in chair or twist-boat conformations, dictates the major product. youtube.com Cascade reactions, such as inter-intramolecular double Michael additions, can also proceed with high diastereoselectivity to form highly substituted cyclohexanones. beilstein-journals.org

Influence of Substituent Effects on Stereochemical Outcomes in Cyclohexanone Systems

Substituents on the cyclohexanone ring profoundly affect the stereochemical outcome of its reactions by influencing the conformational equilibrium of the ring and by exerting steric and electronic effects on the transition state. The preference for substituents to occupy an equatorial position to avoid 1,3-diaxial interactions is a foundational principle. libretexts.org

In the alkylation of cyclohexanone derivatives, such as N,N-dimethylhydrazones, substituents dramatically control the stereoselectivity. acs.orgacs.org The alkylation of lithiated cyclohexanone dimethylhydrazone itself shows a high preference for axial attack. acs.org However, the presence of other substituents can alter this preference. For instance, the stereochemistry of alkylations of 2-substituted and 2,6-disubstituted cyclohexanone hydrazones can even show stereochemical reversals depending on the nature of the substituent. acs.org

The general principles of steric approach control dictate that a reagent will attack the carbonyl group from the less hindered face. utdallas.edu For a cyclohexanone with a substituent at the 3- or 4-position, the preferred conformation places the substituent in an equatorial position. Nucleophilic attack on the carbonyl can occur via two primary trajectories: axial or equatorial. Steric hindrance generally disfavors axial attack, while torsional strain considerations (the Bürgi-Dunitz trajectory) and stabilizing orbital interactions can favor it. utdallas.eduresearchgate.net The balance of these factors determines the diastereoselectivity of the addition.

| Reaction Type | Substituent Position | General Stereochemical Preference | Controlling Factors |

| Nucleophilic Addition | 4-alkyl | Axial attack (forms equatorial alcohol) | Torsional strain, steric hindrance from axial hydrogens at C2/C6 |

| Enolate Alkylation | None | Axial alkylation | Stereoelectronic control, product stability |

| Enolate Alkylation | 2-alkyl | Depends on substituent and conditions | A-strain, steric hindrance, transition state conformation |

| Michael Addition | 3-alkyl | Attack leading to diequatorial products | Thermodynamic control, stable chair-like transition state |

Conformational Analysis of 3-(Prop-1-en-2-yl)cyclohexanone: Implications for Transition State Geometries

The reactivity and stereoselectivity of 3-(prop-1-en-2-yl)cyclohexanone are intrinsically linked to its conformational preferences. Like other substituted cyclohexanones, it exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.comacs.org The 3-isopropenyl substituent can occupy either an axial or an equatorial position, with the equatorial conformation being significantly more stable to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C1 and C5 positions. libretexts.org

The energy difference between the equatorial and axial conformers of 3-methylcyclohexanone, a similar structure, has been determined through temperature-dependent circular dichroism studies, confirming the higher stability of the equatorial conformer. researchgate.net The chair form of cyclohexanone itself is slightly less stable than that of cyclohexane (B81311) due to some eclipsing interactions involving the carbonyl group. youtube.com

This conformational preference has direct implications for the geometry of transition states in its reactions. libretexts.org

Nucleophilic Addition: When a nucleophile attacks the carbonyl carbon, it does so at an angle of approximately 107° (the Bürgi-Dunitz angle). utdallas.edu For the more stable equatorial conformer of 3-(prop-1-en-2-yl)cyclohexanone, the incoming nucleophile can approach from the axial or equatorial face. Axial attack is generally favored for small nucleophiles as it avoids steric hindrance with the equatorial hydrogens at C2 and C6 and proceeds through a more stable chair-like transition state. This leads to the formation of an equatorial alcohol. Equatorial attack, leading to an axial alcohol, often involves passing through a higher-energy twist-boat-like transition state to avoid steric clashes with the axial hydrogens.

Enolate Formation and Reaction: Formation of an enolate from 3-(prop-1-en-2-yl)cyclohexanone can occur at either the C2 or C6 position. The resulting enolate will adopt a half-chair conformation. youtube.com The stereochemistry of subsequent reactions, such as alkylation, is then dictated by the facial accessibility of this planarized system. The bulky equatorial 3-isopropenyl group will sterically hinder one face of the enolate, directing the incoming electrophile to the opposite, less hindered face, thus controlling the diastereoselectivity of the reaction. In elimination reactions, such as the E2 reaction of a halocyclohexane, a rigid stereoelectronic requirement exists for the leaving group and the beta-proton to be anti-periplanar (trans-diaxial). youtube.com This conformational requirement dictates which products can be formed. youtube.com

Chiral Resolution Techniques Applied to Cyclohexanone Derivatives

The synthesis of enantiomerically pure cyclohexanone derivatives often requires a method for separating a racemic mixture into its constituent enantiomers, a process known as chiral resolution. wikipedia.org While asymmetric synthesis aims to create a single enantiomer directly, resolution remains a vital technique. mdpi.comnih.gov

One of the most common methods for resolving racemic compounds, including those with a cyclohexanone core, is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. For example, a racemic cyclohexanone derivative containing a carboxylic acid or amine functional group can be reacted with a chiral amine (like brucine) or a chiral acid (like tartaric acid), respectively. wikipedia.org The resulting products are diastereomers, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the resolving agent is removed, yielding the individual enantiomers of the original compound. wikipedia.org

Another powerful technique is chiral column chromatography. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. This technique is widely used for both analytical determination of enantiomeric excess (ee) and for preparative separation.

Enzymatic or chemo-enzymatic methods also provide an effective route. For instance, an enzyme-catalyzed asymmetric reductive amination of a prochiral cyclohexanone can produce a chiral amine with high stereoselectivity, forming a key step in the synthesis of complex molecules like the drug Edoxaban. acs.org Similarly, the Ferrier reaction can be used to synthesize chiral cyclohexanone derivatives from carbohydrate precursors, where the stereochemistry is controlled by the catalyst and reaction conditions. nih.gov

Reactivity and Derivatization of S 3 Prop 1 En 2 Yl Cyclohexanone

Transformations Involving the Carbonyl Functionality

The ketone group within the cyclohexanone (B45756) ring is a key site for a variety of chemical modifications, including nucleophilic additions, enolate formations, and redox reactions. The chiral center at the 3-position significantly influences the stereochemical outcome of these reactions.

Stereoselective Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of cyclohexanones is a fundamental reaction, and its stereoselectivity is governed by a combination of steric and electronic factors. In the case of (S)-3-(prop-1-en-2-yl)cyclohexanone, the approach of a nucleophile to the carbonyl carbon can occur from either the axial or equatorial face of the ring. The preferred trajectory is dictated by the principles of the Felkin-Anh and Cieplak models, which consider steric hindrance and orbital-based interactions. researchgate.netyoutube.com

The presence of the isopropenyl group at the C-3 position creates a chiral environment that can direct incoming nucleophiles to one face of the carbonyl group over the other. The stereochemical outcome is influenced by the nature of the nucleophile, the reaction conditions, and the conformation of the cyclohexanone ring. researchgate.netyoutube.com For instance, the addition of organometallic reagents or hydrides can lead to the formation of diastereomeric alcohols with varying degrees of selectivity.

A general model for nucleophilic addition to cyclohexanones suggests that steric hindrance favors equatorial attack, while electronic effects, specifically the donation from C-C and C-H bonds into the forming σ* orbital of the new bond, favor axial attack. researchgate.net The interplay of these factors determines the final stereochemical result.

Enolate Chemistry and α-Functionalization with Stereocontrol

The carbonyl group allows for the formation of enolates upon treatment with a suitable base. The regioselectivity of enolate formation (i.e., the formation of the kinetic versus the thermodynamic enolate) and the subsequent stereoselectivity of reactions with electrophiles are critical aspects of the reactivity of this compound.

Alkylation of enolates derived from cyclohexanone systems can proceed with high stereocontrol. For example, the alkylation of enolates from tricarbonyl(6-oxocycloheptadiene)iron complexes has been shown to occur with complete stereoselectivity trans to the metal. rsc.org While this is a different system, the principles of stereocontrol in enolate alkylation are transferable. The chiral isopropenyl group in this compound is expected to influence the facial selectivity of electrophilic attack on the corresponding enolate, directing the incoming electrophile to the less sterically hindered face.

Reductions and Oxidations Exhibiting Stereocontrol

The reduction of the carbonyl group to a hydroxyl group and its oxidation to a lactone are important transformations that can be performed with a high degree of stereocontrol.

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters or lactones. The asymmetric version of this reaction, particularly for 3-substituted cyclohexanones, presents a significant challenge in controlling both regio- and stereoselectivity. rsc.orgrsc.orgnih.govresearchgate.net

Recent advancements have demonstrated the successful asymmetric Baeyer-Villiger oxidation of 3-substituted cyclohexanones using chiral catalysts. rsc.orgrsc.orgnih.gov For instance, chiral N,N'-dioxide/Sc(III) catalysts have been employed for the classical and parallel kinetic resolution of racemic 3-substituted cyclohexanones. rsc.orgrsc.orgnih.gov These systems have shown the ability to differentiate between the two enantiomers of the starting material, leading to the formation of enantioenriched lactones. The regioselectivity of the oxidation (i.e., which adjacent carbon atom migrates) is a critical factor. rsc.orgillinois.edu

The flexibility of the catalyst structure is thought to play a crucial role in achieving high regio- and stereoselectivity by allowing for an "induced-fit" type of interaction with the substrate. rsc.org

Table 1: Asymmetric Baeyer-Villiger Oxidation of 3-Substituted Cyclohexanones

| Catalyst System | Substrate Type | Key Feature | Reference |

| Chiral N,N'-dioxide/Sc(III) | Racemic 3-substituted cyclohexanones | Classical and parallel kinetic resolution | rsc.orgrsc.orgnih.gov |

| Chiral N,N'-dioxide/Sc(III) | meso-3,5-disubstituted cyclohexanones | Desymmetrization | researchgate.net |

The photochemical reactivity of cyclohexanones can lead to various products through distinct mechanistic pathways. While specific studies on the photochemistry of this compound are not detailed in the provided context, general principles of cyclohexanone photochemistry can be applied. Upon absorption of UV light, cyclohexanones can undergo α-cleavage (Norrish Type I reaction) to form a biradical intermediate. This intermediate can then undergo a variety of subsequent reactions, including intramolecular hydrogen abstraction, disproportionation, or cyclization, leading to the formation of different products. The presence of the chiral isopropenyl group would be expected to influence the stereochemical course of these photochemical transformations.

Reactions of the Prop-1-en-2-yl Moiety

The isopropenyl group is an alkene functionality and thus can undergo a variety of addition reactions. The stereoselectivity of these reactions can be influenced by the adjacent chiral center and the conformational preferences of the cyclohexanone ring. Common reactions of the isopropenyl group include hydrogenation, halogenation, hydroboration-oxidation, and epoxidation.

The regioselectivity of electrophilic additions to the isopropenyl group is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. masterorganicchemistry.com The stereoselectivity can be either syn or anti, depending on the specific reaction mechanism. masterorganicchemistry.com For example, hydroboration-oxidation would be expected to yield an anti-Markovnikov alcohol with a specific stereochemistry directed by the existing chiral center.

Electrophilic Additions to the Alkene: Regio- and Stereoselectivity

The isopropenyl group readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate. The stereoselectivity of the addition is influenced by the chiral center at the 3-position of the cyclohexanone ring, which can direct the approach of the incoming electrophile.

For instance, the hydrohalogenation of this compound with an acid like HBr would be expected to yield (S)-3-(2-bromopropan-2-yl)cyclohexanone as the major product. The stereochemical outcome at the newly formed stereocenter in the side chain would depend on the specific reaction conditions and the directing influence of the existing chiral center.

Olefin Metathesis Strategies for Further Functionalization

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org this compound can participate in various metathesis reactions, including cross-metathesis and ring-closing metathesis, to introduce further functionality.

In cross-metathesis, reaction with a partner olefin in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst, can lead to the exchange of substituents across the double bonds. libretexts.orgrsc.org For example, reacting this compound with a terminal alkene (R-CH=CH₂) could yield a mixture of products, including a new ketone with a longer unsaturated side chain. The efficiency and selectivity of such reactions are highly dependent on the catalyst and reaction conditions. sigmaaldrich.comrsc.org

Ring-closing metathesis (RCM) can be employed if the cyclohexanone ring is further functionalized with a second alkenyl group. This strategy allows for the construction of bicyclic systems, which are common motifs in natural products and other complex organic molecules.

Catalytic Hydrogenation and Hydrofunctionalization Reactions

The double bond of the isopropenyl group can be selectively reduced through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The hydrogenation converts the isopropenyl group to an isopropyl group, yielding (S)-3-isopropylcyclohexanone. The stereochemistry of the newly formed methyl groups on the isopropyl side chain is typically a mixture of diastereomers, although the use of chiral catalysts can influence the stereochemical outcome.

Hydrofunctionalization reactions, such as hydroboration-oxidation, can also be employed to add functional groups across the double bond in an anti-Markovnikov fashion. This would lead to the formation of the corresponding primary alcohol, (S)-3-(2-hydroxy-1-methylethyl)cyclohexanone, after oxidation of the intermediate borane.

Reactivity of the Cyclohexanone Ring System

The cyclohexanone ring possesses its own set of reactive sites, primarily the carbonyl group and the adjacent α-carbons.

Ring Expansion and Contraction Methodologies

The six-membered cyclohexanone ring can be induced to undergo ring expansion or contraction to form larger or smaller ring systems.

One common method for ring expansion is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) converts the ketone into a lactone (a cyclic ester). The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. Another approach involves reactions like the Tiffeneau-Demjanov rearrangement.

While less common, ring contraction methodologies can also be applied, often involving multi-step sequences.

Functionalization of Peripheral Positions

The α-carbons adjacent to the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at these positions. For example, alkylation with an alkyl halide can introduce a new carbon substituent.

Furthermore, the carbonyl group itself is a site for nucleophilic attack. Reactions with Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols. The stereoselectivity of these additions is often influenced by the steric hindrance imposed by the isopropenyl group at the 3-position.

The derivatization of the cyclohexanone moiety is a key strategy for modifying the properties and applications of this compound. researchgate.net For instance, the formation of acetals or ketals can be used to protect the carbonyl group during reactions at other parts of the molecule. researchgate.netnih.gov

Strategic Utility of S 3 Prop 1 En 2 Yl Cyclohexanone As a Synthetic Intermediate

Building Block for Complex Natural Product Synthesis

The enantiopure nature of (S)-3-(prop-1-en-2-yl)cyclohexanone makes it an exemplary chiral pool starting material. By leveraging its pre-existing stereocenter, synthetic chemists can circumvent the need for often challenging and costly asymmetric induction steps, thereby streamlining the synthesis of complex natural products.

This compound has proven to be a pivotal precursor in the total synthesis of various terpenoid natural products. Its isopropenyl group and cyclohexanone (B45756) ring are readily elaborated into the intricate polycyclic systems characteristic of this class of compounds. A notable application is in the synthesis of norcembranoid diterpenes, a family of marine natural products possessing complex carbocyclic skeletons and interesting biological activities.

For instance, a highly efficient and scalable asymmetric synthesis of (S)-3-isopropenylcyclohexanone has been developed, yielding the compound in high enantiomeric excess (>99% ee). acs.org This has enabled its use in the total synthesis of several norcembranoids, including scabrolide B, sinuscalide C, and ineleganolide. acs.org The synthesis of ineleganolide, a compound isolated from the soft coral Sinularia inelegans, highlights the strategic utility of this chiral building block. The synthetic route commences with the rhodium-catalyzed asymmetric 1,4-addition of an isopropenyl boronate to cyclohexenone, establishing the key stereocenter of the target molecule at the outset. acs.org

Another example showcasing the utility of this scaffold is the enantioselective preparation of (S)-(-)-3-isopropenylcyclohexanone from (S)-(-)-perillaldehyde, a derivative of limonene. acs.orgresearchgate.net This transformation underscores the accessibility of this chiral building block from the chiral pool and its potential for application in the synthesis of other biologically active molecules. acs.orgresearchgate.net

| Reaction | Catalyst/Reagent | Key Features | Application | Reference |

|---|---|---|---|---|

| Asymmetric 1,4-addition of isopropenyl pinacolboronate to 2-cyclohexen-1-one | [Rh(cod)Cl]₂ / (S)-DTBM-SEGPHOS | >99% ee, scalable to multi-kilogram quantities | Total synthesis of scabrolide B, sinuscalide C, and ineleganolide | acs.org |

| Enantioselective preparation from (S)-(-)-perillaldehyde | Multi-step synthesis | Access from the chiral pool | Chiral building block for organic synthesis | acs.orgresearchgate.net |

The construction of polycyclic systems, particularly those with multiple contiguous stereocenters, represents a significant challenge in organic synthesis. This compound provides a robust platform for orchestrating the formation of such complex architectures. Its defined stereochemistry guides the stereochemical outcome of subsequent ring-forming reactions.

The total synthesis of the norcembranoid scabrolide B exemplifies this principle. acs.org Starting from (S)-3-isopropenylcyclohexanone, a series of transformations are employed to construct the fused [5-6-7] linear carbocyclic core of the molecule. acs.org The synthesis leverages the chiral scaffold to control the stereochemistry of key intermediates, ultimately leading to the successful synthesis of the complex polycyclic natural product.

Furthermore, the synthesis of (+)-cymbodiacetal, a natural product with a spirocyclic core, has been achieved through the dimerization of a limonene-derived exocyclic enone, a constitutional isomer of this compound. acs.org This highlights the broader utility of isopropenylcyclohexenone-type structures in the assembly of intricate polycyclic frameworks. acs.org

Intermediate in the Construction of Chiral Organic Scaffolds

Beyond its direct use in natural product synthesis, this compound serves as a versatile intermediate for the creation of a wide range of chiral organic scaffolds. These scaffolds can be further elaborated into libraries of compounds for drug discovery or used as building blocks for other complex molecular targets. The presence of both a ketone and an olefin allows for a multitude of chemical transformations, including but not limited to, enolate chemistry, cycloadditions, and olefin metathesis.

The conversion of β-pinene, another abundant terpene, into 4-isopropenylcyclohexanone (B3049908) (a constitutional isomer) and its subsequent use in the synthesis of paracetamol and ibuprofen (B1674241) demonstrates the potential of this type of scaffold. chemistryviews.org203.250.218 Although this example uses a constitutional isomer, it illustrates how the isopropenylcyclohexanone core can be transformed into aromatic systems, expanding its utility beyond the realm of aliphatic natural products.

Development of Chiral Catalysts and Ligands Derived from Cyclohexanone Systems

While direct examples of chiral catalysts and ligands derived from this compound are not extensively reported in the literature, the broader class of chiral cyclohexanones and terpene-derived scaffolds has been a fertile ground for the development of new asymmetric catalysts. The rigid conformational nature of the cyclohexane (B81311) ring and the potential for introducing various coordinating functional groups make these systems attractive for creating well-defined chiral environments around a metal center.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules, making it highly suitable for elucidating reaction mechanisms and characterizing transition states. For a molecule like (S)-3-(prop-1-en-2-yl)cyclohexanone, DFT studies would be instrumental in understanding its synthesis, particularly through pathways like the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.org

A typical DFT investigation into the synthesis of this compound would involve:

Reactant, Product, and Intermediate Optimization: The geometries of the starting materials (e.g., a cyclohexanone (B45756) enolate and methyl vinyl ketone), intermediates (such as the 1,5-diketone from the Michael addition), and the final product would be optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state structures for both the Michael addition and the subsequent intramolecular aldol condensation steps. These transition states represent the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the located transition state correctly connects the reactant and product of a particular step.

Energetics and Stereoselectivity: By calculating the energies of all species along the reaction pathway, the activation barriers and reaction enthalpies can be determined. To understand the stereoselectivity leading to the (S)-enantiomer, DFT calculations would compare the transition state energies for the formation of both the (S) and (R) products. The favored pathway would be the one with the lower activation energy, and the calculated enantiomeric excess could be compared with experimental results.

Below is a hypothetical data table illustrating the kind of results a DFT study on the key aldol condensation step might yield.

| Stationary Point | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Michael Adduct (1,5-diketone) | B3LYP/6-31G(d) | 0.0 | 0 |

| Transition State (S-product) | B3LYP/6-31G(d) | +15.2 | 1 |

| Transition State (R-product) | B3LYP/6-31G(d) | +16.8 | 1 |

| Aldol Adduct (S-product) | B3LYP/6-31G(d) | -5.4 | 0 |

This table is illustrative and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility, which is crucial for its reactivity.

The cyclohexane (B81311) ring is known to exist primarily in a chair conformation to minimize angle and torsional strain. libretexts.org However, the presence of substituents introduces different possible arrangements. Key aspects to be investigated by MD simulations would include:

Conformational Isomers: The primary conformational equilibrium for a monosubstituted cyclohexane is between the chair conformers where the substituent is in an axial or an equatorial position. libretexts.orgwikipedia.org The preference for one over the other is determined by steric factors, specifically 1,3-diaxial interactions which destabilize the axial conformer. libretexts.org

Ring Inversion: MD simulations can model the process of ring flipping between the two chair conformations, passing through higher energy boat and twist-boat intermediates. wikipedia.orgnih.gov The energy barrier for this process would influence the dynamic equilibrium of the conformers at a given temperature.

Influence of the Isopropenyl Group: The simulations would quantify the conformational preference of the 3-(prop-1-en-2-yl) group. By calculating the potential of mean force (PMF) along the dihedral angle that defines the substituent's position, the free energy difference (A-value) between the equatorial and axial conformers can be determined. This would predict the dominant conformation in solution.

Solvent Effects: Running simulations in an explicit solvent environment would provide a more realistic model of how solvent molecules interact with the cyclohexanone derivative and influence its conformational preferences and dynamics.

The results of such simulations could be summarized in a table like the one below, predicting the relative stability of the major conformers.

| Conformer | Substituent Position | Key Dihedral Angles (°) | Predicted Relative Free Energy (kcal/mol) | Predicted Population (%) at 298 K |

| Chair 1 | Equatorial | C2-C3-C7-C8 ≈ 180 | 0.00 | ~95 |

| Chair 2 | Axial | C2-C3-C7-C8 ≈ 60 | ~2.0 | ~5 |

| Twist-Boat | - | - | >5.0 | <0.1 |

This table is illustrative, based on general principles of conformational analysis for substituted cyclohexanes, and does not represent actual calculated data for this specific molecule.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Biocatalytic Processes

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful tool for studying chemical reactions in large systems like enzymes. nih.govresearchgate.net These methods treat a small, electronically significant part of the system (the QM region, e.g., the substrate and key active site residues) with a high-level quantum mechanical method, while the rest of the protein and solvent (the MM region) is treated with a more computationally efficient molecular mechanics force field.

For this compound, a QM/MM study could be applied to investigate its interaction with an enzyme, for example, a Baeyer-Villiger monooxygenase or a reductase. A notable example of a related enzyme is Cyclohexanone Monooxygenase (CHMO), which catalyzes the oxidation of cyclohexanone. mpg.de A QM/MM investigation of such a process would aim to:

Model the Enzyme-Substrate Complex: Docking the substrate into the enzyme's active site and running MD simulations to equilibrate the system.

Elucidate the Catalytic Mechanism: Mapping the potential energy surface for the enzymatic reaction (e.g., hydride transfer for reduction or oxygen insertion for oxidation). This would involve locating the transition state within the enzyme's active site.

Explain Stereoselectivity: By calculating the energy barriers for the reaction pathways leading to different stereoisomeric products, QM/MM can explain why an enzyme is selective. For instance, it could show why the reduction of the carbonyl group occurs preferentially from one face, or why the enzyme selectively binds the (S)-enantiomer. The calculations would highlight the specific hydrogen bonds, and steric and electrostatic interactions between the substrate and the active site residues that stabilize the favored transition state. nih.gov

A hypothetical data table from a QM/MM study on the enzymatic reduction of the carbonyl group is presented below.

| System | QM Region Definition | Calculated Activation Free Energy (kcal/mol) | Key Stabilizing Interactions |

| Pro-(R) Transition State | Substrate, NADPH cofactor, Tyr145, Ser120 | 14.5 | H-bond from Tyr145 to carbonyl oxygen; Steric clash with Leu88 |

| Pro-(S) Transition State | Substrate, NADPH cofactor, Tyr145, Ser120 | 12.1 | H-bond from Tyr145 to carbonyl oxygen; Favorable hydrophobic interactions |

This table is illustrative and does not represent actual experimental or calculated data.

Quantitative Structure-Reactivity Relationship (QSRR) Studies in Stereoselective Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. nih.gov A QSRR study for the stereoselective transformation of a series of 3-substituted cyclohexanones, including this compound, could be developed to predict the enantioselectivity of a reaction.

The development of a QSRR model would involve the following steps:

Dataset Assembly: A dataset of structurally diverse 3-substituted cyclohexanones with experimentally determined enantiomeric ratios (e.r.) or enantiomeric excess (e.e.) for a specific reaction (e.g., a catalytic reduction or alkylation) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or quantum-chemical parameters) descriptors that encode structural, electronic, and physicochemical properties.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), a mathematical equation would be generated that links a subset of the most relevant descriptors to the observed stereoselectivity.

Model Validation: The predictive power of the generated QSRR model would be rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of molecules not used in the model training.

A resulting QSRR model might take the form of an equation like:

log(e.r.) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where 'c' represents coefficients determined by the regression analysis. Such a model could then be used to predict the stereochemical outcome for new, untested substituted cyclohexanones, thereby guiding synthetic efforts towards more selective catalysts or reaction conditions.

Emerging Research Directions and Future Prospects

Sustainable and Green Chemistry Approaches for (S)-3-(Prop-1-en-2-yl)cyclohexanone Synthesis

The chemical industry's shift towards more environmentally friendly processes has spurred the development of sustainable methods for synthesizing valuable chemical intermediates. A significant area of research focuses on utilizing biorenewable feedstocks. One promising approach involves the conversion of β-pinene, a major component of turpentine (B1165885) from the paper industry, into 4-isopropenylcyclohexanone (B3049908), a constitutional isomer of the target molecule. researchgate.netnih.gov This transformation typically involves a multi-step process including oxidation, ring-opening, and dehydration, often employing acid catalysis. researchgate.netresearchgate.net Such bio-based routes offer a greener alternative to traditional petroleum-based syntheses.

Biocatalysis represents another cornerstone of green chemistry, offering highly selective and environmentally benign reaction conditions. nih.gov Enzymes, such as ene reductases, are being explored for their ability to perform stereoselective reductions on related cyclohexenone systems. osti.gov The application of biocatalysis to the synthesis of this compound could lead to processes with high enantiomeric purity while minimizing the use of hazardous reagents and solvents. For instance, the direct biocatalytic one-pot transformation of cyclohexanol (B46403) to ε-caprolactone using air as the sole reagent highlights the potential of enzymatic cascades in synthesizing cyclic ketones and their derivatives. nih.gov

Further greening of the synthesis can be achieved by employing non-precious metal catalysts and exploring solvent-free reaction conditions. For example, the selective oxidation of cyclohexanol to cyclohexanone (B45756) has been demonstrated using hexagonal tungsten trioxide (h-WO3) nanorods, avoiding the need for expensive and toxic precious metals. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow systems is a rapidly advancing field that offers significant advantages over traditional batch chemistry, including enhanced safety, improved efficiency, and straightforward scalability. elveflow.combeilstein-journals.org The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates is increasingly benefiting from flow chemistry approaches. uc.pt While specific flow syntheses of this compound are not yet widely reported, the principles are readily applicable. For instance, multi-step syntheses of complex molecules like ibuprofen (B1674241) have been successfully demonstrated in flow, involving sequential C-H functionalizations. sci-hub.se

Segmented flow systems, where immiscible liquids create alternating segments, have been shown to be highly effective for enzyme-catalyzed reactions, such as terpene synthesis, by enhancing mass transfer without deactivating the enzyme. nih.gov This technology could be directly applied to the biocatalytic production of this compound.

Furthermore, the development of automated synthesis platforms is accelerating the discovery and optimization of new reactions and molecules. nih.govchemrxiv.org These platforms can rapidly screen numerous reaction conditions, catalysts, and substrates, significantly reducing the time required for process development. The automated synthesis of small molecule libraries has become a powerful tool in drug discovery and materials science. chemrxiv.org Applying these automated systems to the synthesis of this compound and its derivatives would enable the rapid exploration of its chemical space and the identification of new applications.

Discovery of Novel Catalytic Systems for Enantioselective Transformations

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and organometallic catalysis, for the enantioselective synthesis of substituted cyclohexanones. researchgate.netmdpi.com Chiral organocatalysts can be employed in Michael addition reactions to α,β-unsaturated aldehydes to generate chiral cyclohexene (B86901) structures with high enantioselectivity. researchgate.net Cascade reactions, such as Michael/aldol (B89426) sequences, catalyzed by chiral amines, can provide access to highly substituted spirocyclohexane oxindoles with multiple stereocenters. nih.gov

The development of novel catalytic systems for the enantioselective transformation of this compound itself is an active area of research. For example, enantioselective α-boryl carbene transformations catalyzed by chiral copper complexes have been developed, opening new avenues for the synthesis of chiral organoborons. beilstein-journals.org Such methodologies could potentially be adapted to functionalize the isopropenyl group of the target molecule.

Moreover, research into the derivatization of (S)-carvone, the parent compound, provides a rich source of inspiration. researchgate.netresearchgate.net The development of domino reactions, where a single event triggers a cascade of bond-forming reactions, is a particularly efficient strategy. For instance, a domino reaction involving the opening of a carvone-derived epoxide with a primary amine, followed by an intramolecular conjugate addition, has been used to construct the morphan scaffold enantioselectively. nih.gov

Exploration of Unconventional Reactivity and Novel Synthetic Applications

Beyond established synthetic transformations, the exploration of unconventional reactivity is key to unlocking the full potential of this compound as a synthetic building block. This includes investigating novel cycloaddition reactions, tandem processes, and C-H functionalization strategies. For example, ene reductases have been shown to facilitate an unprecedented intramolecular β-C-H functionalization of 3-substituted cyclohexanone derivatives, leading to the formation of bridged bicyclic nitrogen heterocycles. osti.gov

The isopropenyl group and the ketone moiety offer multiple sites for chemical modification. For instance, Lawesson's reagent has been used in the synthesis of various sulfur-containing heterocyclic compounds. mdpi.com The development of multi-component reactions, where three or more reactants combine in a single operation, offers a highly efficient route to molecular complexity. epo.org

The unique structural features of this compound make it a precursor for a diverse range of molecules. Its derivatives have potential applications in various fields, including the fragrance industry, where related cyclohexene propionates have been found to possess malodor-counteracting properties. epo.org Furthermore, the synthesis of novel cyclohexanone-based derivatives is being actively pursued for their potential biological activities. researchgate.net The exploration of unconventional macrocyclization strategies and the synthesis of novel spirocyclic compounds are also promising areas of future research. acs.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.